molecular formula C17H13BrN4O5 B13797387 1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone 2-(2,4-dinitrophenyl)hydrazone

1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone 2-(2,4-dinitrophenyl)hydrazone

Cat. No.: B13797387
M. Wt: 433.2 g/mol
InChI Key: LXXCRLBCNWACTJ-VXLYETTFSA-N
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Description

1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone 2-(2,4-dinitrophenyl)hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone 2-(2,4-dinitrophenyl)hydrazone typically involves the reaction of 1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone 2-(2,4-dinitrophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone 2-(2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone hydrazone: A similar compound with a different hydrazone derivative.

    2-(2,4-Dinitrophenyl)hydrazone derivatives: Compounds with similar hydrazone functional groups but different aromatic substituents.

Uniqueness

1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone 2-(2,4-dinitrophenyl)hydrazone is unique due to the presence of both the brominated benzofuran and the dinitrophenyl hydrazone moieties. This combination of functional groups may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C17H13BrN4O5

Molecular Weight

433.2 g/mol

IUPAC Name

N-[(E)-1-(5-bromo-3-methyl-1-benzofuran-2-yl)ethylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C17H13BrN4O5/c1-9-13-7-11(18)3-6-16(13)27-17(9)10(2)19-20-14-5-4-12(21(23)24)8-15(14)22(25)26/h3-8,20H,1-2H3/b19-10+

InChI Key

LXXCRLBCNWACTJ-VXLYETTFSA-N

Isomeric SMILES

CC1=C(OC2=C1C=C(C=C2)Br)/C(=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/C

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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